molecular formula C23H18N4O2S B4002843 3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4002843
M. Wt: 414.5 g/mol
InChI Key: VMBICYMEXKWCLJ-UHFFFAOYSA-N
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Description

3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C23H18N4O2S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.11504700 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzoxazepines and Related Compounds

Benzoxazepines are recognized for their varied biological activities, including their potential as anticancer, antibacterial, or antifungal agents. The review by Stefaniak and Olszewska (2021) emphasizes the pharmacological properties of 1,5‐benzoxazepines, highlighting their role in developing potential drugs for treating neuronal disorders such as Alzheimer's and Parkinson's disease Stefaniak & Olszewska, 2021.

Benzoxazinoids in Health and Therapy

Benzoxazinoids, found in cereals, exhibit pharmacological and health-protecting properties. Adhikari et al. (2015) reviewed the potential health effects and pharmacological responses of benzoxazinoids, which include antimicrobial, anticancer, and appetite- and weight-reducing effects. This insight into benzoxazinoids' biological functions underscores the potential of related compounds in contributing to health benefits associated with wholegrain consumption Adhikari et al., 2015.

Triazines and Their Biological Significance

Triazines are another class of compounds that have shown a wide range of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects. A review by Verma, Sinha, and Bansal (2019) discusses the pharmacological activity of triazine analogs, suggesting the triazine nucleus as an interesting core moiety for future drug development Verma, Sinha, & Bansal, 2019.

Phenothiazines: Chemistry and Biological Activity

Phenothiazines have been explored for their promising biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. A review by Pluta, Morak-Młodawska, and Jeleń (2011) outlines the recent medicinal chemistry investigations into new phenothiazine derivatives, underscoring their significant biological activities Pluta, Morak-Młodawska, & Jeleń, 2011.

Properties

IUPAC Name

3-methylsulfanyl-6-(3-phenoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-30-23-25-22-20(26-27-23)18-12-5-6-13-19(18)24-21(29-22)15-8-7-11-17(14-15)28-16-9-3-2-4-10-16/h2-14,21,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBICYMEXKWCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=CC=C4)OC5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 2
Reactant of Route 2
3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 3
Reactant of Route 3
3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 4
Reactant of Route 4
3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
Reactant of Route 5
3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
Reactant of Route 6
3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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